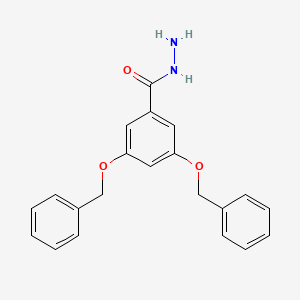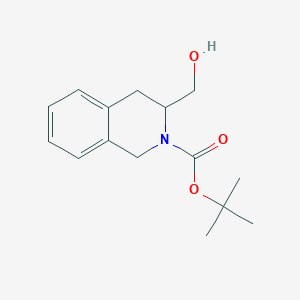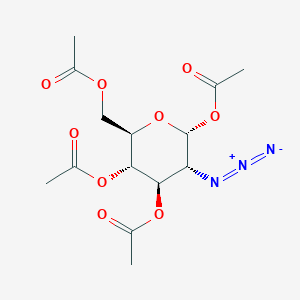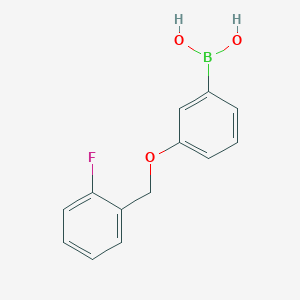
(3-((2-氟苄基)氧基)苯基)硼酸
描述
“(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid” is a compound with the molecular formula C13H12BFO3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group . The compound contains two tert-butyl urea groups, each connected to a benzene ring through a methylene group .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry, especially after the discovery of the drug bortezomib . The synthetic processes used to obtain these active compounds are also referred . Protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The compound exists as an almost centrosymmetric dimer of two crystallographically independent molecules linked by hydrogen bonds . The B(OH)2 groups are slightly twisted from the plane of the benzene ring .Chemical Reactions Analysis
A combined experimental and computational study suggests that a reduction in the entropy of activation in the solid state can lead to the protodeboronation of boronic acids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.04 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 427.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .科学研究应用
-
Sensing Applications
- Boronic acids are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labelling and Protein Manipulation
-
Separation Technologies
-
Development of Therapeutics
-
Chemical Biology
- In chemical biology, boronic acids are used in the detection and sensing of peroxides, recognition and sensing of the tetraserine motif in protein, development of new MRI contrast agents, cell-surface carbohydrate biomarker recognition, and development of boronic acids-modified aptamers and boronic acid-modified proteins for various sensing and purification applications .
-
Medicinal Chemistry
- In medicinal chemistry, peptide boronic acids are used in the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or the cancer cell surface, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces .
-
Catalytic Additions of Allylic Boronates
-
Nucleophilic Addition Reactions
-
Asymmetric Homologation
-
Organotrifluoroborates
-
Boronic Acid-Based Dynamic Click Chemistry
-
Medicinal Chemistry
安全和危害
未来方向
Boronic acids and their derivatives have been growing in interest for their potential applications in various fields, especially in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
属性
IUPAC Name |
[3-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYKSHXZNSHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584616 | |
| Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
849062-13-1 | |
| Record name | B-[3-[(2-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





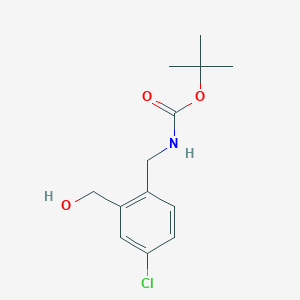

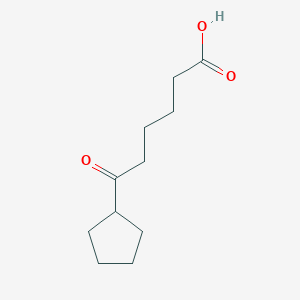
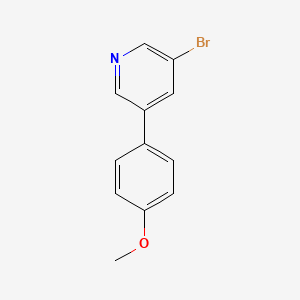
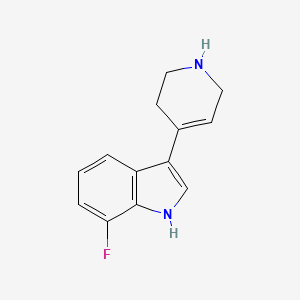
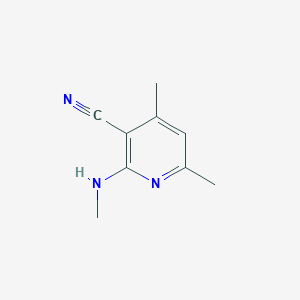
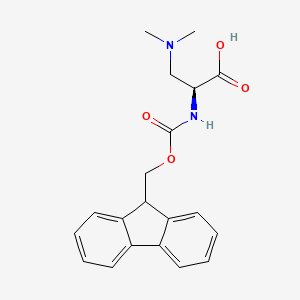
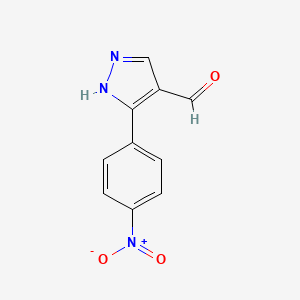
![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
